Potent FMS Kinase Inhibition Achieved with Optimized Pyrrolo[3,2-c]pyridine Derivative
A derivative of the pyrrolo[3,2-c]pyridine core (Compound 1r) demonstrated potent inhibition of FMS kinase with an IC50 of 30 nM, representing a 3.2-fold improvement over the lead compound KIST101029 (IC50 = 96 nM) in the same assay [1]. It also showed an IC50 of 84 nM in a cellular assay using bone marrow-derived macrophages (BMDM), which was 2.32-fold more potent than KIST101029 (IC50 = 195 nM) [1].
| Evidence Dimension | FMS Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 30 nM (Compound 1r derivative) |
| Comparator Or Baseline | KIST101029: 96 nM |
| Quantified Difference | 3.2-fold more potent |
| Conditions | In vitro kinase assay |
Why This Matters
Quantifies the potency gain achievable through optimization of the pyrrolo[3,2-c]pyridine scaffold, validating its utility for generating potent FMS kinase inhibitors.
- [1] El-Gamal, M. I., & Oh, C.-H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166. View Source
